molecular formula C10H20O2 B1194478 1,5-Dimethylhexyl acetate CAS No. 67952-57-2

1,5-Dimethylhexyl acetate

Cat. No.: B1194478
CAS No.: 67952-57-2
M. Wt: 172.26 g/mol
InChI Key: JNRDWRMJYGDQQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isooctyl acetate, also known as fructurol, belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group). Isooctyl acetate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, isooctyl acetate is primarily located in the membrane (predicted from logP). Isooctyl acetate is an earthy, herbal, and humus tasting compound that can be found in fruits and milk and milk products. This makes isooctyl acetate a potential biomarker for the consumption of these food products.
6-methyl-2-heptanyl acetate is the acetate ester of 6-methylheptan-2-ol. It has a role as a metabolite.

Properties

CAS No.

67952-57-2

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

6-methylheptan-2-yl acetate

InChI

InChI=1S/C10H20O2/c1-8(2)6-5-7-9(3)12-10(4)11/h8-9H,5-7H2,1-4H3

InChI Key

JNRDWRMJYGDQQE-UHFFFAOYSA-N

SMILES

CC(C)CCCC(C)OC(=O)C

Canonical SMILES

CC(C)CCCC(C)OC(=O)C

Key on ui other cas no.

67952-57-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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